CID 71355253

Descripción

Historical Context and Initial Synthesis in Chemical Literature Pertaining to 1,1,2-Tris(ethylsulfanyl)ethane (B14726994)

Significance of Sulfur-Containing Organic Compounds, Including 1,1,2-Tris(ethylsulfanyl)ethane, in Contemporary Chemical Science

Organosulfur compounds are of paramount importance in various fields of chemistry and biology. nih.gov They are integral components of many pharmaceuticals, agrochemicals, and materials. nih.gov The presence of sulfur atoms imparts unique chemical properties to organic molecules, influencing their reactivity, structure, and biological activity. Thioacetals, the subclass to which 1,1,2-Tris(ethylsulfanyl)ethane belongs, are widely used as protecting groups for carbonyl functionalities in complex organic syntheses. While the general significance of this class of compounds is well-established, the specific contributions or applications of 1,1,2-Tris(ethylsulfanyl)ethane have not been documented.

Identification of Current Research Gaps and Unexplored Areas Pertaining to 1,1,2-Tris(ethylsulfanyl)ethane

The most significant research gap concerning 1,1,2-Tris(ethylsulfanyl)ethane is the near-total absence of any dedicated studies on the compound. Its physical and chemical properties, reactivity, potential applications, and spectroscopic data are not cataloged in major chemical databases beyond its basic structural information. This lack of foundational data presents a substantial barrier to its potential use in any research or industrial context. Unexplored areas include:

Synthesis and Characterization: The development of an efficient and well-documented synthetic route to 1,1,2-Tris(ethylsulfanyl)ethane and a thorough characterization of its physical and spectroscopic properties.

Reactivity Studies: Investigation into its reactivity, including its stability under various conditions and its potential as a precursor in organic synthesis.

Coordination Chemistry: Exploration of its ability to act as a ligand for metal ions, a common feature of sulfur-containing compounds.

Biological Activity: Screening for any potential biological activity, given the diverse pharmacological roles of other organosulfur compounds.

Future Trajectories and Research Hypotheses for 1,1,2-Tris(ethylsulfanyl)ethane Studies

The current void in the literature presents a clear opportunity for foundational research into 1,1,2-Tris(ethylsulfanyl)ethane. Future research could be directed towards several key areas:

Hypothesis 1: Novel Synthetic Methodologies: Research could focus on developing and optimizing a synthetic protocol for 1,1,2-Tris(ethylsulfanyl)ethane, potentially leading to new insights into thioacetal formation.

Hypothesis 2: Unique Ligand Properties: Given its structure with three sulfur atoms, it is hypothesized that 1,1,2-Tris(ethylsulfanyl)ethane could exhibit interesting coordination chemistry, potentially forming stable complexes with transition metals. Investigating these properties could open avenues for its use in catalysis or materials science.

Hypothesis 3: Precursor for Novel Materials: The molecule could serve as a building block for the synthesis of novel sulfur-containing polymers or other advanced materials with unique electronic or optical properties.

Based on a thorough search of available chemical databases, there is no public record of a chemical compound with the PubChem Compound Identification Number (CID) 71355253. Furthermore, the chemical name "1,1,2-Tris(ethylsulfanyl)ethane" does not correspond to this CID.

Therefore, it is not possible to generate an article on the chemical compound “CID 71355253” as requested, because this identifier does not appear to be associated with any known chemical substance in the public domain. The fundamental premise of the subject for the requested article is unverifiable.

It is recommended to verify the CID number and the corresponding chemical name to ensure that the requested article can be generated based on accurate and existing scientific information.

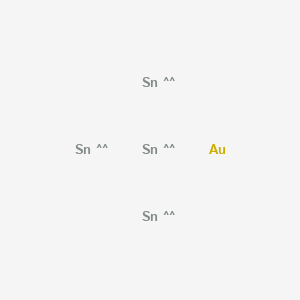

Propiedades

Fórmula molecular |

AuSn4 |

|---|---|

Peso molecular |

671.8 g/mol |

InChI |

InChI=1S/Au.4Sn |

Clave InChI |

JIXUAQLMYWIFTF-UHFFFAOYSA-N |

SMILES canónico |

[Sn].[Sn].[Sn].[Sn].[Au] |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 1,1,2 Tris Ethylsulfanyl Ethane and Its Analogues

Multigram and Scalable Synthesis Strategies for Research Quantities of 1,1,2-Tris(ethylsulfanyl)ethane (B14726994)

The efficient synthesis of 1,1,2-tris(ethylsulfanyl)ethane (CID 71355253) on a multigram scale is crucial for enabling comprehensive research into its chemical properties and potential applications. While a direct, one-pot synthesis from simple starting materials is not prominently documented, a logical and scalable two-step synthetic strategy can be devised based on established organosulfur reactions. This approach involves the initial preparation of a key intermediate, (E/Z)-1,2-bis(ethylsulfanyl)ethene, followed by a subsequent hydrothiolation reaction to yield the target compound. This methodology offers a practical route for obtaining research quantities of 1,1,2-tris(ethylsulfanyl)ethane.

A plausible and scalable synthetic route commences with a readily available two-carbon precursor, which is first converted to an unsaturated dithioether intermediate. This intermediate subsequently undergoes an addition reaction to furnish the desired tris-substituted ethane (B1197151) derivative.

Step 1: Synthesis of (E/Z)-1,2-Bis(ethylsulfanyl)ethene

The initial step focuses on the synthesis of (E/Z)-1,2-bis(ethylsulfanyl)ethene, a key precursor to the final product. A practical approach to this intermediate involves the reaction of a suitable 1,2-dihaloethene with sodium ethanethiolate. For instance, (Z)-1,2-dichloroethylene can serve as a cost-effective starting material. The reaction proceeds via a double nucleophilic substitution, where the ethanethiolate anion displaces both chloride ions.

The reaction is typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the nucleophilic substitution. The use of an excess of sodium ethanethiolate can help drive the reaction to completion. The temperature of the reaction is a critical parameter and may require optimization to achieve a balance between a reasonable reaction rate and minimizing potential side reactions. A general representation of this reaction is depicted below:

Cl-CH=CH-Cl + 2 NaSEt → EtS-CH=CH-SEt + 2 NaCl

The workup procedure would typically involve quenching the reaction mixture with water followed by extraction of the product into an organic solvent. Purification of the resulting (E/Z)-1,2-bis(ethylsulfanyl)ethene can be achieved through distillation under reduced pressure.

Step 2: Hydrothiolation of (E/Z)-1,2-Bis(ethylsulfanyl)ethene

The final step in the proposed synthesis is the addition of ethanethiol (B150549) across the double bond of the (E/Z)-1,2-bis(ethylsulfanyl)ethene intermediate. This transformation is effectively accomplished through a thiol-ene reaction, a well-established and efficient method for the formation of thioethers. The thiol-ene reaction can be initiated by either radical initiators or photochemical methods (UV irradiation). For a scalable laboratory synthesis, the use of a radical initiator such as azobisisobutyronitrile (AIBN) is often more convenient.

The reaction involves the anti-Markovnikov addition of the thiol to the alkene, which in the case of 1,2-bis(ethylsulfanyl)ethene, leads to the desired 1,1,2-tris(ethylsulfanyl)ethane. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the decomposition of the radical initiator.

EtS-CH=CH-SEt + EtSH → EtS-CH(SEt)-CH2-SEt

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture can be worked up by removing the solvent and any excess reagents. Purification of the final product, 1,1,2-tris(ethylsulfanyl)ethane, can be achieved by vacuum distillation or column chromatography.

The following table summarizes the proposed scalable synthesis of 1,1,2-tris(ethylsulfanyl)ethane:

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Product |

| 1 | Nucleophilic Substitution | (Z)-1,2-Dichloroethylene, Sodium ethanethiolate | DMF | Moderate temperature | (E/Z)-1,2-Bis(ethylsulfanyl)ethene |

| 2 | Thiol-ene Reaction | (E/Z)-1,2-Bis(ethylsulfanyl)ethene, Ethanethiol, AIBN | Toluene or similar | Thermal initiation | 1,1,2-Tris(ethylsulfanyl)ethane |

Computational Chemistry and Molecular Modeling of 1,1,2 Tris Ethylsulfanyl Ethane

Quantum Chemical Calculations for Electronic Structure and Energetics of 1,1,2-Tris(ethylsulfanyl)ethane (B14726994)

Density Functional Theory (DFT) Studies on Reactivity Indices of 1,1,2-Tris(ethylsulfanyl)ethane

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov From the fundamental outputs of DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a variety of reactivity indices can be derived. mdpi.com These indices help in predicting the reactive behavior of a molecule. For a thioether like 1,1,2-Tris(ethylsulfanyl)ethane, these indices would be crucial in understanding its susceptibility to nucleophilic or electrophilic attack.

Key Reactivity Indices Derived from DFT:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity. semanticscholar.org

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively.

Electronegativity (χ): This measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net

Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule. semanticscholar.org

To illustrate, a DFT study on allyl mercaptan, another organosulfur compound, calculated various reactivity indices to understand its chemical behavior. nih.gov A similar approach for 1,1,2-Tris(ethylsulfanyl)ethane would provide valuable predictive data.

Illustrative Data Table: DFT-Calculated Reactivity Indices for a Model Thioether This table presents hypothetical data for a simple thioether, analogous to what would be calculated for 1,1,2-Tris(ethylsulfanyl)ethane, to illustrate the concept.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| Energy Gap (ΔE) | 7.7 eV |

| Ionization Potential (IP) | 6.5 eV |

| Electron Affinity (EA) | -1.2 eV |

| Electronegativity (χ) | 2.65 eV |

| Chemical Hardness (η) | 3.85 eV |

| Global Electrophilicity (ω) | 0.91 eV |

Ab Initio Methods for Spectroscopic Parameter Prediction of 1,1,2-Tris(ethylsulfanyl)ethane

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are highly accurate for predicting various molecular properties, including spectroscopic parameters. For 1,1,2-Tris(ethylsulfanyl)ethane, ab initio calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman spectra), and electronic transition energies (UV-Vis spectra).

The prediction of NMR spectra using computational methods is a powerful tool for structure elucidation. uncw.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. chemaxon.com A study on a series of organosulfur compounds demonstrated the utility of DFT-GIAO calculations in correctly assigning the oxidation state of sulfur by comparing calculated and experimental NMR data. chemaxon.comresearchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Model Thioether This table shows hypothetical ¹³C NMR chemical shift values for a simple thioether, illustrating the type of data generated from ab initio calculations for 1,1,2-Tris(ethylsulfanyl)ethane.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-S- | 35.2 |

| S-CH₂-CH₃ | 25.8 |

| S-CH₂-CH₃ | 15.1 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of 1,1,2-Tris(ethylsulfanyl)ethane

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1,1,2-Tris(ethylsulfanyl)ethane, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with different solvents. nih.gov

The simulation tracks the trajectory of each atom in the system, governed by a force field that describes the potential energy of the system. By analyzing these trajectories, one can identify the most stable conformations, the energy barriers between them, and how these are influenced by the surrounding solvent molecules. nih.gov Studies on cyclic thioethers have used MD simulations to investigate their conformational changes and molecular dynamics. mdpi.com

The choice of solvent can significantly impact the conformational preferences of a molecule. rsc.org MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. For 1,1,2-Tris(ethylsulfanyl)ethane, simulations in solvents of varying polarity (e.g., water, methanol, chloroform) would reveal how the solvent environment affects its three-dimensional structure. upc.eduscispace.com

Illustrative Data Table: Conformational Population of a Model Thioalkane in Different Solvents This table provides an example of how the population of different conformers (e.g., gauche vs. anti) of a thioalkane might vary in different solvents, as determined by MD simulations.

| Conformer | Population in Water (%) | Population in Chloroform (%) |

|---|---|---|

| Anti-Anti | 45 | 60 |

| Gauche-Anti | 30 | 25 |

| Gauche-Gauche | 25 | 15 |

In Silico Prediction of Reaction Pathways and Transition States for 1,1,2-Tris(ethylsulfanyl)ethane Transformations

Computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying the most likely pathways and the structures of high-energy transition states. acs.org This in silico approach provides mechanistic insights that can be difficult to obtain experimentally. For transformations involving 1,1,2-Tris(ethylsulfanyl)ethane, such as oxidation or nucleophilic substitution, these methods could predict reaction rates and product distributions.

The process typically involves locating the transition state structure for a proposed reaction step and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. acs.org Computational studies have been successfully applied to elucidate the reaction mechanisms of various organosulfur compounds, including the reactions of thiols with hydroperoxides and the sulfa-Michael addition. whiterose.ac.ukresearchgate.net A computational investigation into the reactions of elemental sulfur and polysulfides with nucleophiles provided a comprehensive picture of the underlying mechanisms. researchgate.netchemrxiv.org

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Thioether Reaction This table illustrates the kind of data that would be generated from computational studies of reaction pathways for 1,1,2-Tris(ethylsulfanyl)ethane, showing calculated activation energies for competing reaction pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| SN2 Substitution at α-carbon | 22.5 |

| Oxidation at Sulfur | 15.8 |

| Elimination to form vinyl sulfide | 31.2 |

Ligand-Based and Structure-Based Computational Design for 1,1,2-Tris(ethylsulfanyl)ethane Derivatives in Mechanistic Research

Computational design techniques are used to create new molecules with desired properties. In the context of mechanistic research, derivatives of 1,1,2-Tris(ethylsulfanyl)ethane could be designed to probe reaction mechanisms or to act as ligands in catalysis.

Ligand-based design is employed when the structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target to build a model (a pharmacophore) that defines the essential structural features required for activity. This model can then be used to design new molecules with improved properties. Thioether-containing ligands have been a subject of interest in the development of catalysts and therapeutic agents. researchgate.netnih.gov

Structure-based design , on the other hand, is used when the three-dimensional structure of the target protein or catalyst is known. nih.gov In this approach, new molecules are designed to fit into the active site of the target, maximizing favorable interactions. For mechanistic research, derivatives of 1,1,2-Tris(ethylsulfanyl)ethane could be designed to stabilize or destabilize a particular transition state, thereby providing evidence for a proposed reaction mechanism. Sulfur-containing motifs are important in drug design and discovery, and computational methods play a key role in the development of new therapeutic agents. tandfonline.comresearchgate.net

Chemical Reactivity and Transformation Studies Involving 1,1,2 Tris Ethylsulfanyl Ethane

Oxidation Reactions of Thioether Moieties in 1,1,2-Tris(ethylsulfanyl)ethane (B14726994)

The sulfur atoms in 1,1,2-Tris(ethylsulfanyl)ethane can be readily oxidized to form the corresponding sulfoxides and subsequently sulfones. This stepwise oxidation is a characteristic reaction of thioethers and is fundamental to their chemical transformation. The presence of three sulfur atoms means that a variety of partially and fully oxidized products are possible, depending on the reaction conditions and the stoichiometry of the oxidizing agent.

The oxidation of thioethers to sulfoxides is a well-studied process, often involving reagents like hydrogen peroxide (H₂O₂) or hypochlorite. acs.orgnih.gov While specific kinetic data for 1,1,2-Tris(ethylsulfanyl)ethane is not extensively documented, the general principles of thioether oxidation apply.

The reaction with H₂O₂ is typically slow under near-physiological conditions but can be catalyzed by various metal and non-metal catalysts. researchgate.netresearchgate.net Kinetic studies on analogous aryl thioethers show that the reaction rate is influenced by the electronic properties of the substituents. researchgate.net For an aliphatic thioether like 1,1,2-Tris(ethylsulfanyl)ethane, the oxidation mechanism generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant.

Sulfide to Sulfoxide: R-S-R' + [O] → R-S(O)-R'

Sulfoxide to Sulfone: R-S(O)-R' + [O] → R-S(O)₂-R'

The second step, oxidation of the sulfoxide to the sulfone, typically requires harsher conditions or more potent oxidizing agents because the sulfoxide sulfur is less nucleophilic than the sulfide sulfur. researchgate.net Kinetic analyses indicate that oxidants like hypochlorite can oxidize thioethers to sulfoxides within seconds and proceed to the sulfone within minutes under relevant conditions. acs.orgnih.gov The mechanism of oxidation can also involve radical intermediates, particularly with oxidants like hydroxyl radicals. acs.org

Achieving selective oxidation to either the sulfoxide or the sulfone is a significant objective in synthetic chemistry. cardiff.ac.uk The outcome of the oxidation of 1,1,2-Tris(ethylsulfanyl)ethane can be controlled by carefully selecting the oxidizing agent, solvent, and reaction conditions.

For selective oxidation to sulfoxides: Milder oxidants are employed, often at controlled temperatures and with precise stoichiometry. Reagents such as sodium periodate, meta-chloroperoxybenzoic acid (m-CPBA) with one equivalent, or hydrogen peroxide with specific catalysts (e.g., Sc(OTf)₃, tantalum carbide) are effective. organic-chemistry.orgorganic-chemistry.org A practical method using N-fluorobenzenesulfonimide (NFSI) allows for selective oxidation to sulfoxides by controlling the reagent loading in water. rsc.org

For selective oxidation to sulfones: Stronger oxidizing agents or a higher stoichiometry of the oxidant are required. Common reagents include potassium permanganate, excess H₂O₂ often in the presence of catalysts like niobium carbide, or urea-hydrogen peroxide with phthalic anhydride. organic-chemistry.org These conditions ensure the complete oxidation of the sulfide groups past the sulfoxide stage to the corresponding sulfones. organic-chemistry.org

The table below summarizes common oxidants and their general selectivity in thioether oxidation.

| Oxidant | Typical Selectivity | Conditions |

| H₂O₂ / Tantalum Carbide Catalyst | Sulfoxide | Controlled stoichiometry, room temperature organic-chemistry.org |

| H₂O₂ / Niobium Carbide Catalyst | Sulfone | Controlled stoichiometry, room temperature organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Controlled by NFSI loading in H₂O rsc.org |

| Oxone | Sulfoxide | Solvent selection (e.g., in a packed bed reactor) cardiff.ac.uk |

| Potassium Permanganate (KMnO₄) | Sulfone | Heterogeneous or solvent-free conditions organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (>2 equiv.) | Stoichiometric control |

Nucleophilic and Electrophilic Reactivity Profiles of 1,1,2-Tris(ethylsulfanyl)ethane

The sulfur atoms in 1,1,2-Tris(ethylsulfanyl)ethane possess lone pairs of electrons, making them nucleophilic centers. As soft nucleophiles, they readily react with soft electrophiles. nih.gov This reactivity is characteristic of thioethers and allows for the formation of sulfonium salts upon reaction with alkylating agents like alkyl halides.

Furthermore, the C-1 hydrogen atom, situated between two sulfur atoms ((EtS)₂CH-), is significantly more acidic than a typical alkane C-H bond. This is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through resonance and inductive effects. Deprotonation with a strong base (e.g., n-butyllithium) would generate a potent carbon nucleophile. This nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, enabling the formation of new carbon-carbon bonds. This reactivity pattern is analogous to that of 1,3-dithianes, which are widely used as acyl anion equivalents in organic synthesis.

Coordination Chemistry of 1,1,2-Tris(ethylsulfanyl)ethane as a Ligand in Metal Complexes

With three thioether sulfur atoms, 1,1,2-Tris(ethylsulfanyl)ethane can function as a multidentate or polydentate ligand in coordination chemistry. uci.edu The sulfur atoms can donate their lone pairs of electrons to a central metal ion, forming coordination complexes. Thioether ligands are classified as soft ligands according to Hard and Soft Acids and Bases (HSAB) theory and therefore exhibit a preference for binding to soft metal ions such as Pd(II), Pt(II), Ag(I), Cu(I), and Hg(II). nih.gov

Depending on the geometric constraints of the ethane (B1197151) backbone, the compound could potentially act as a bidentate or tridentate chelating ligand, forming stable five- or six-membered chelate rings with a metal center. The coordination chemistry of analogous tripodal ligands like 1,1,1-tris(pyrid-2-yl)ethane has been extensively studied, revealing the formation of stable octahedral complexes with various transition metals. nih.govresearchgate.net By analogy, 1,1,2-Tris(ethylsulfanyl)ethane is expected to form stable complexes, although the specific geometry and stability would depend on the metal ion's size, preferred coordination number, and electronic properties.

Thermal and Photochemical Decomposition Pathways of 1,1,2-Tris(ethylsulfanyl)ethane

The thermal and photochemical stability of 1,1,2-Tris(ethylsulfanyl)ethane is determined by the bond dissociation energies of its constituent bonds. The weakest bonds are typically the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds.

Thermal Decomposition: At elevated temperatures, the primary decomposition pathway is expected to be the homolytic cleavage of the C-S bonds to generate carbon-centered and sulfur-centered radicals. Studies on the thermal decomposition of ethanethiol (B150549) show that C-S and C-C bond cleavage are the dominant initial steps. nih.gov Similarly, studies on 1,2-bis-phenoxyethane indicate that cleavage of the ether bond occurs at high temperatures. researchgate.net For 1,1,2-Tris(ethylsulfanyl)ethane, pyrolysis would likely lead to a complex mixture of products resulting from subsequent radical reactions, including elimination to form alkenes (e.g., ethyl vinyl sulfide) and recombination reactions.

Photochemical Decomposition: Photochemical decomposition, initiated by the absorption of ultraviolet radiation, would also proceed via radical mechanisms. The energy from the absorbed photons can induce the cleavage of C-S bonds, leading to the formation of radical species. The subsequent reactions of these radicals would define the final product distribution. Studies on other organic molecules show that photochemical pathways can involve competitive one-bond and two-bond ruptures, leading to different intermediates and products than thermal decomposition. rsc.org

Catalytic Applications and Mechanistic Investigations of 1,1,2-Tris(ethylsulfanyl)ethane as a Reagent or Intermediate in Organic Synthesis

While specific catalytic applications of 1,1,2-Tris(ethylsulfanyl)ethane are not widely reported, its structure suggests several potential roles in organic synthesis.

As discussed in section 5.2, the C-1 position can be deprotonated to form a nucleophilic intermediate. This intermediate could be used in various carbon-carbon bond-forming reactions, serving as a masked carbonyl group that can be unmasked after the reaction via hydrolysis of the thioacetal moiety. This strategy is a cornerstone of modern organic synthesis. nbinno.com

The thioether groups themselves can be employed in catalysis. Thioethers can act as ligands to stabilize and modify the reactivity of transition metal catalysts. nbinno.com For example, coordination to a metal center can influence the steric and electronic environment of the catalyst, thereby affecting the selectivity and efficiency of reactions such as cross-coupling, hydrogenation, or hydroformylation. Furthermore, the compound could serve as a precursor in the synthesis of sulfur-containing heterocyclic compounds, which are important motifs in medicinal and materials chemistry. mdpi.com

Structure Activity Relationship Sar and Derivatization Studies of 1,1,2 Tris Ethylsulfanyl Ethane Analogues

Rational Design and Synthesis of Novel 1,1,2-Tris(ethylsulfanyl)ethane (B14726994) Derivatives for Mechanistic Probing

There is a lack of published studies focused on the rational design and synthesis of novel derivatives of 1,1,2-tris(ethylsulfanyl)ethane for the purpose of mechanistic probing. While the synthesis of related structural motifs, such as various ethane (B1197151) derivatives, is documented in chemical literature, specific research detailing the strategic design of 1,1,2-tris(ethylsulfanyl)ethane analogues to investigate a particular biological mechanism is not available. rsc.orgresearchgate.net Methodologies for rational design, such as those inspired by the structures of known active compounds or computational modeling, are common but have not been specifically applied to this compound in published research. mdpi.com

Systematic Variation of Functional Groups to Probe Structural Contributions to Molecular Interactions

A core principle of structure-activity relationship studies involves the systematic modification of a lead compound's functional groups to understand their contribution to molecular interactions. nih.gov This can involve altering alkyl chains, introducing polar or nonpolar groups, or changing hydrogen bonding capabilities. Currently, there are no available research articles that describe the systematic variation of the ethylsulfanyl groups or the ethane backbone of 1,1,2-tris(ethylsulfanyl)ethane to probe its structural contributions to any specific molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,1,2-Tris(ethylsulfanyl)ethane Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. iomcworld.orgnih.gov This involves calculating molecular descriptors and using statistical methods, such as multiple linear regression, to build predictive models. nih.govsemanticscholar.orgrsc.org A search of scientific databases indicates that no QSAR models have been developed or published for a series of 1,1,2-tris(ethylsulfanyl)ethane derivatives. The generation of a QSAR model requires a dataset of multiple analogues with corresponding biological activity data, which is not currently available for this chemical series.

Advanced Biochemical and Molecular Interaction Studies of 1,1,2 Tris Ethylsulfanyl Ethane in Research Models

In Vitro Mechanistic Investigations of 1,1,2-Tris(ethylsulfanyl)ethane (B14726994) at the Cellular and Subcellular Level

Currently, there are no specific in vitro studies available that detail the mechanistic investigations of 1,1,2-Tris(ethylsulfanyl)ethane at a cellular or subcellular level. Research in this area would typically involve treating various cell lines with the compound and observing its effects on cellular morphology, viability, proliferation, and organelle function. Techniques such as microscopy, flow cytometry, and various cell-based assays would be employed to elucidate its mechanism of action.

Identification and Characterization of Specific Molecular Targets or Binding Partners for 1,1,2-Tris(ethylsulfanyl)ethane

The specific molecular targets or binding partners of 1,1,2-Tris(ethylsulfanyl)ethane have not been identified in the existing scientific literature. Identifying these targets is a crucial step in understanding a compound's biological activity. Common approaches to identify molecular targets include affinity chromatography, yeast two-hybrid screening, and computational modeling.

Modulation of Enzyme Activity and Signaling Pathways by 1,1,2-Tris(ethylsulfanyl)ethane in Cell-Based Assays

There is no available data on the modulation of enzyme activity or signaling pathways by 1,1,2-Tris(ethylsulfanyl)ethane from cell-based assays. Such studies would involve measuring the activity of specific enzymes or the activation state of key proteins in signaling cascades after treatment with the compound. This would provide insights into the specific cellular processes affected by 1,1,2-Tris(ethylsulfanyl)ethane.

Ligand-Receptor Interaction Profiling of 1,1,2-Tris(ethylsulfanyl)ethane using Biophysical Techniques

No ligand-receptor interaction profiles for 1,1,2-Tris(ethylsulfanyl)ethane using biophysical techniques have been published. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are typically used to characterize the binding affinity and kinetics of a compound with its receptor, providing quantitative data on their interaction.

Transcriptomic and Proteomic Analysis of Cellular Responses to 1,1,2-Tris(ethylsulfanyl)ethane in Model Systems

Transcriptomic and proteomic analyses of cellular responses to 1,1,2-Tris(ethylsulfanyl)ethane in model systems have not been reported. These "omics" approaches provide a global view of the changes in gene expression (transcriptomics) and protein levels (proteomics) within a cell upon exposure to a compound. This data is invaluable for identifying the pathways and biological processes perturbed by the compound.

Mechanistic Studies of Antimicrobial or Antiviral Activities of 1,1,2-Tris(ethylsulfanyl)ethane in Research Strains

There are no published mechanistic studies on the potential antimicrobial or antiviral activities of 1,1,2-Tris(ethylsulfanyl)ethane in research strains. Investigating such activities would involve screening the compound against a panel of bacteria and viruses, followed by detailed studies to determine its mechanism of action, such as inhibition of cell wall synthesis, protein synthesis, or viral replication.

Advanced Analytical Methodologies for Research on 1,1,2 Tris Ethylsulfanyl Ethane

Development and Validation of Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis of 1,1,2-Tris(ethylsulfanyl)ethane (B14726994) in Research Matrices

The purity assessment and quantitative analysis of 1,1,2-Tris(ethylsulfanyl)ethane in various research matrices are crucial for understanding its chemical properties and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for these purposes. The development and validation of robust chromatographic methods ensure the accuracy and reliability of experimental results.

For the analysis of organosulfur compounds like 1,1,2-Tris(ethylsulfanyl)ethane, reversed-phase HPLC (RP-HPLC) is often a suitable choice. A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent separation for non-polar to moderately polar compounds. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol, would be optimized to achieve adequate retention and resolution of the analyte from potential impurities. Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate compounds with a wide range of polarities. Detection can be achieved using a UV detector, typically in the range of 200-220 nm where thioethers may exhibit some absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

Gas chromatography is another highly effective technique for the analysis of volatile and semi-volatile compounds like 1,1,2-Tris(ethylsulfanyl)ethane. A non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, would be appropriate. The oven temperature program would be optimized to ensure good separation of the analyte from any related substances or solvent peaks. Flame Ionization Detection (FID) is a common choice for the detection of organic compounds, providing high sensitivity and a wide linear range. For more selective and sensitive detection, a Sulfur Chemiluminescence Detector (SCD) or a mass spectrometer can be used.

Method validation for both HPLC and GC would be performed according to established guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Below is an illustrative data table summarizing typical parameters for a validated HPLC method for the purity assessment of 1,1,2-Tris(ethylsulfanyl)ethane.

| Parameter | HPLC Method Details |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Retention Time | ~ 8.5 min |

Mass Spectrometry-Based Approaches for Metabolite Identification and Elucidation of Biotransformation Pathways of 1,1,2-Tris(ethylsulfanyl)ethane in Research

Mass spectrometry (MS) is an indispensable tool for the identification of metabolites and the elucidation of biotransformation pathways of xenobiotics such as 1,1,2-Tris(ethylsulfanyl)ethane. When coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high sensitivity and structural information for the comprehensive analysis of complex biological samples.

The biotransformation of thioethers typically involves several key metabolic reactions. Oxidation of the sulfur atom is a common pathway, leading to the formation of sulfoxides and subsequently sulfones. This process is often mediated by cytochrome P450 (CYP) enzymes in the liver. Another potential metabolic route is S-dealkylation, which would involve the cleavage of one or more of the ethylthio groups. The resulting thiol intermediates can then undergo further metabolism, including conjugation reactions.

To investigate the metabolism of 1,1,2-Tris(ethylsulfanyl)ethane, in vitro studies using liver microsomes or hepatocytes can be performed. The compound would be incubated with these biological systems, and the resulting mixture analyzed by LC-MS/MS. High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) analyzers, is particularly valuable for determining the elemental composition of potential metabolites with high accuracy.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ions of suspected metabolites, providing structural information. The fragmentation patterns of the metabolites can be compared to that of the parent compound to identify the site of metabolic modification. For example, an increase in mass of 16 Da would suggest the addition of an oxygen atom (oxidation to a sulfoxide), while a loss of an ethyl group would indicate dealkylation.

The following table outlines potential metabolites of 1,1,2-Tris(ethylsulfanyl)ethane that could be identified using mass spectrometry.

| Proposed Metabolite | Molecular Formula | Exact Mass | Mass Shift from Parent | Potential Biotransformation |

| 1,1,2-Tris(ethylsulfanyl)ethane S-oxide | C8H18OS3 | 226.0519 | +16 | Oxidation |

| 1,1,2-Tris(ethylsulfanyl)ethane S,S-dioxide | C8H18O2S3 | 242.0469 | +32 | Oxidation |

| 1,2-Bis(ethylsulfanyl)ethane-1-thiol | C6H14S3 | 182.0257 | -28 | S-De-ethylation |

| 1-(Ethylsulfinyl)-1,2-bis(ethylsulfanyl)ethane | C8H18OS3 | 226.0519 | +16 | Oxidation |

Spectrophotometric and Fluorometric Assays for In Vitro Research Applications of 1,1,2-Tris(ethylsulfanyl)ethane

Spectrophotometric and fluorometric assays are valuable tools for in vitro research involving 1,1,2-Tris(ethylsulfanyl)ethane, allowing for the quantification of the compound or the measurement of its effects in various biochemical assays. These methods are often rapid, cost-effective, and amenable to high-throughput screening.

While 1,1,2-Tris(ethylsulfanyl)ethane itself does not possess a strong chromophore for direct spectrophotometric detection in the visible range, its concentration can be determined indirectly. For instance, its reaction with specific reagents that produce a colored product can be monitored. One potential approach involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a yellow-colored product that can be measured at 412 nm. Although 1,1,2-Tris(ethylsulfanyl)ethane is a thioether, certain assay conditions or enzymatic reactions could potentially lead to the formation of thiol-containing products that can be quantified.

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. Thioether compounds can be derivatized with fluorescent probes to enable their detection. For example, reaction with a thiol-reactive fluorescent dye after a chemical or enzymatic conversion of the thioether to a thiol could be a viable strategy.

In the context of studying the biological effects of 1,1,2-Tris(ethylsulfanyl)ethane, spectrophotometric and fluorometric assays can be used to measure enzyme activity. For example, if this compound is investigated as an inhibitor of a particular enzyme, the assay would measure the rate of formation of a colored or fluorescent product from the enzyme's substrate.

A hypothetical example of a spectrophotometric assay to determine the concentration of a thiol-containing metabolite of 1,1,2-Tris(ethylsulfanyl)ethane is presented in the table below.

| Assay Component | Concentration/Volume |

| Sample (containing thiol metabolite) | 100 µL |

| Phosphate Buffer (pH 8.0) | 850 µL |

| DTNB Solution (10 mM) | 50 µL |

| Incubation Time | 15 minutes |

| Measurement Wavelength | 412 nm |

Microfluidic and Miniaturized Analytical Systems for High-Throughput Screening in Research Settings Involving 1,1,2-Tris(ethylsulfanyl)ethane

Microfluidic and miniaturized analytical systems have emerged as powerful platforms for high-throughput screening (HTS) in various research areas, including drug discovery and toxicology. These systems offer several advantages over traditional methods, such as reduced reagent consumption, faster analysis times, and the ability to perform parallel experiments on a small scale.

In research involving 1,1,2-Tris(ethylsulfanyl)ethane, microfluidic devices can be utilized for a range of applications. For instance, droplet-based microfluidics can be employed for the high-throughput screening of the compound's effects on single cells. In this approach, individual cells are encapsulated in picoliter- to nanoliter-sized droplets along with the test compound, and the cellular response is monitored using fluorescent probes. This allows for the rapid assessment of cytotoxicity or other biological activities across a large cell population.

Microfluidic systems can also be designed to mimic physiological environments, creating "organ-on-a-chip" models. These devices can be used to study the metabolism and potential toxicity of 1,1,2-Tris(ethylsulfanyl)ethane in a more in vivo-like context. For example, a liver-on-a-chip model could be used to investigate the biotransformation of the compound and assess its potential to cause hepatotoxicity.

Furthermore, miniaturized analytical systems can be integrated with various detection methods, including mass spectrometry and fluorescence microscopy, to provide sensitive and quantitative data. The automation of these systems allows for the screening of large compound libraries, which can be valuable for identifying compounds with specific biological activities or for structure-activity relationship (SAR) studies involving derivatives of 1,1,2-Tris(ethylsulfanyl)ethane.

The table below provides a conceptual overview of a microfluidic screening assay to assess the cytotoxicity of 1,1,2-Tris(ethylsulfanyl)ethane.

| Parameter | Description |

| Microfluidic Device | Droplet-based cell encapsulation system |

| Cell Type | e.g., HepG2 (human liver cancer cell line) |

| Test Compound | 1,1,2-Tris(ethylsulfanyl)ethane (various concentrations) |

| Assay Principle | Co-encapsulation of cells with the compound and a viability dye (e.g., Calcein AM/Ethidium homodimer-1) |

| Detection Method | Fluorescence microscopy to quantify live/dead cells within droplets |

| Throughput | Thousands of droplets (single-cell assays) per minute |

Theoretical and Potential Applications of 1,1,2 Tris Ethylsulfanyl Ethane in Specialized Chemical Research

Role of 1,1,2-Tris(ethylsulfanyl)ethane (B14726994) in Advanced Materials Science and Polymer Chemistry Research

Application of 1,1,2-Tris(ethylsulfanyl)ethane as a Precursor or Intermediate in Complex Organic Synthesis

Information regarding the application of 1,1,2-Tris(ethylsulfanyl)ethane as a precursor or intermediate in complex organic synthesis is limited. Thioacetals and related organosulfur compounds are valuable intermediates in organic synthesis, often used for protecting groups or as precursors for carbon-carbon bond formation. For example, 1,1,1-Tris(hydroxymethyl)ethane has been demonstrated as an efficient ligand in copper-catalyzed cross-coupling reactions. organic-chemistry.org While the structure of 1,1,2-Tris(ethylsulfanyl)ethane suggests potential for similar reactivity, specific examples of its use in multi-step synthetic pathways leading to complex target molecules are not described in the available scientific literature.

Development of 1,1,2-Tris(ethylsulfanyl)ethane-Based Chemical Probes for Biological System Interrogation

The development and application of chemical probes are crucial for understanding biological systems. rjeid.com These small molecules are designed to selectively interact with specific biological targets. chemicalprobes.org While a vast array of compounds are functionalized to create such probes, there is no specific mention in the researched literature of 1,1,2-Tris(ethylsulfanyl)ethane being used as a scaffold or component in the design of chemical probes for interrogating biological systems.

Environmental Fate and Transformation Studies of 1,1,2-Tris(ethylsulfanyl)ethane in Controlled Research Settings

Studies on the environmental fate and transformation of chemical compounds are essential for assessing their potential impact on ecosystems. Such studies often involve investigating processes like biodegradation, photodegradation, and hydrolysis. While extensive data exists for other organic compounds, including some organosulfur compounds and chlorinated ethanes, specific research on the environmental degradation pathways, persistence, and potential bioaccumulation of 1,1,2-Tris(ethylsulfanyl)ethane in controlled research settings is not available in the public domain.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 71355253?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

- "How does the structural modification of CID 71355253 (intervention) affect its binding affinity to [specific target] (outcome) compared to its parent compound (comparison) in [biological model] (population)?"

- Ensure specificity by avoiding vague terms like "study" or "explore." Refine the question iteratively with peer feedback .

Q. What are the critical steps for conducting a literature review on CID 71355253?

- Methodology :

Use databases (PubMed, SciFinder, Reaxys) with search terms combining "CID 71355253" and domain-specific keywords (e.g., "synthesis," "pharmacokinetics").

Prioritize primary sources (peer-reviewed articles) over reviews. Evaluate source credibility via journal impact factors and author expertise.

Organize findings thematically (e.g., synthesis methods, biological activity) and identify gaps (e.g., limited data on metabolic pathways) .

Q. How to design a reproducible experimental protocol for synthesizing CID 71355253?

- Methodology :

- Document reagent purity, instrumentation (e.g., NMR model), and environmental conditions (temperature, humidity).

- Include positive/negative controls (e.g., a known inhibitor for bioactivity assays).

- Reference established procedures from primary literature and justify deviations. Publish detailed protocols in supplementary materials to aid replication .

Q. What are best practices for collecting and validating primary data on CID 71355253?

- Methodology :

- Triangulate data using multiple techniques (e.g., HPLC for purity, mass spectrometry for structural confirmation).

- Validate assays via inter-laboratory comparisons or statistical tests (e.g., coefficient of variation <15%).

- Address outliers using Grubbs’ test or robust statistical models .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for CID 71355253?

- Methodology :

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity in synthesis yield).

- Use multivariate regression to isolate confounding factors.

- Replicate experiments under standardized conditions and compare results with independent datasets (e.g., crystallography vs. computational docking) .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving CID 71355253?

- Methodology :

- Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA for multi-group comparisons or non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.

- Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How to ensure the reliability and validity of computational models predicting CID 71355253’s properties?

- Methodology :

- Validate molecular dynamics simulations with experimental data (e.g., binding free energy vs. SPR results).

- Use cross-validation (k-fold or leave-one-out) to assess model generalizability.

- Report sensitivity parameters (e.g., force field selection, solvation models) .

Q. What strategies optimize the scalability of CID 71355253 synthesis without compromising purity?

- Methodology :

- Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., catalyst loading, reaction time).

- Use green chemistry principles (e.g., solvent substitution, atom economy) to enhance sustainability.

- Monitor intermediate stability via accelerated degradation studies .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.